2-Benzenesulfonamido-5-chlorobenzoic acid

Description

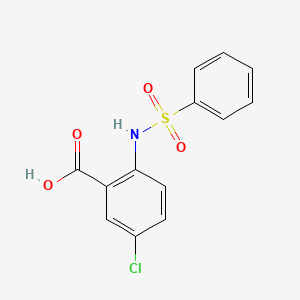

2-Benzenesulfonamido-5-chlorobenzoic acid is a sulfonamide derivative characterized by a benzoic acid core substituted with a chlorine atom at position 5 and a benzenesulfonamido group at position 2. This compound exhibits a planar benzoic acid moiety and a perpendicularly oriented benzenesulfonamido group (dihedral angle: ~87°), forming dimeric structures via carboxylic acid-mediated hydrogen bonds (R₂²(8) motifs) . Sulfonamide derivatives like this are historically significant as antibacterial agents and have emerging roles in antitumor research .

Properties

IUPAC Name |

2-(benzenesulfonamido)-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-9-6-7-12(11(8-9)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCWWQHZZNFJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamido-5-chlorobenzoic acid typically involves the reaction of 5-chloro-2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Benzenesulfonamido-5-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.

Oxidation and Reduction Reactions: Products include sulfonic acids and amines, respectively.

Scientific Research Applications

2-Benzenesulfonamido-5-chlorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-5-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group in the compound can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Benzene Ring

2-Chloro-5-(2-iodobenzenesulfonamido)benzoic Acid (Compound II in )

- Structural Difference : Replaces the benzene ring in the sulfonamido group with a 2-iodobenzene.

- Impact: The iodine atom increases molecular weight (MW: 443.7 vs.

2-(2-Chloro-5-Nitrobenzenesulfonamido)Benzoic Acid ()

- Structural Difference: Introduces a nitro group (-NO₂) at position 5 on the sulfonamide benzene ring.

- Impact : The electron-withdrawing nitro group increases acidity (predicted pKa ~2.73) and alters solubility. This modification may enhance reactivity in drug design, particularly for targeting nitroreductase-expressing tumors .

Heterocyclic Sulfonamide Derivatives

5-Chloro-2-(5-Chlorothiophene-2-Sulfonamido)Benzoic Acid ()

- Structural Difference : Replaces the benzene ring in the sulfonamido group with a chlorothiophene ring.

- The molecular weight increases to 352.2, and the chlorine atoms may enhance lipophilicity .

Functional Group Modifications on the Benzoic Acid Core

2-(Acetylamino)-5-(Aminosulphonyl)-4-Chlorobenzoic Acid ()

- Structural Difference: Adds an acetylamino (-NHCOCH₃) group at position 2 and a sulfamoyl (-SO₂NH₂) group at position 5 on the benzoic acid core.

- Impact : The sulfamoyl group enhances hydrogen-bonding capacity, reflected in its high melting point (254–256°C). This compound’s dual functionality makes it a candidate for dual-action therapeutics (e.g., diuretics like Metolazone) .

Comparison of Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- 5-Benzenesulfonamido-2-chlorobenzoic acid forms dimers via O–H⋯O hydrogen bonds between carboxylic acid groups (R₂²(8) motifs) and additional N–H⋯O bonds involving the sulfonamide oxygen .

- In contrast, 2-(acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid leverages its sulfamoyl group for extended hydrogen-bonding networks, contributing to its high thermal stability .

Biological Activity

2-Benzenesulfonamido-5-chlorobenzoic acid (BSCA) is a sulfonamide compound with the molecular formula C13H10ClNO4S. It is characterized by its white crystalline form and solubility in water and polar organic solvents. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

BSCA is synthesized through the reaction of 5-chloro-2-aminobenzoic acid with benzenesulfonyl chloride under basic conditions, typically using sodium hydroxide or potassium carbonate. This synthesis allows for the formation of the sulfonamide bond, which is crucial for its biological activity. The compound undergoes various chemical reactions, including substitution and oxidation, which can modify its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | 2-(benzenesulfonamido)-5-chlorobenzoic acid |

| Molecular Formula | C13H10ClNO4S |

| Solubility | Soluble in water and polar organic solvents |

| Molecular Weight | 295.74 g/mol |

The biological activity of BSCA primarily stems from its sulfonamide moiety, which can form hydrogen bonds with target proteins, thereby inhibiting enzymatic activity. The chlorine atom present in the structure may also participate in halogen bonding, enhancing the stability of the interactions with molecular targets. This dual mechanism allows BSCA to exhibit diverse biological effects.

Antimicrobial Activity

BSCA has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits selective activity against Gram-positive bacteria, such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MIC) for BSCA against these pathogens have been documented, demonstrating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of BSCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | >128 |

Cytotoxicity Studies

In addition to antimicrobial effects, BSCA has shown cytotoxicity against various cancer cell lines. Studies have indicated that BSCA can selectively inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy.

Table 2: Cytotoxicity of BSCA on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 25 |

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of BSCA and related compounds. These studies indicate that modifications to the sulfonamide or halogen groups significantly influence biological activity. For example, compounds with electron-donating substituents on the aromatic ring exhibit enhanced antibacterial properties compared to those with electron-withdrawing groups.

Notable Research Findings:

- Enzyme Inhibition : BSCA was found to inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates in susceptible strains.

- Antifungal Activity : Preliminary tests suggest that BSCA may also possess antifungal properties against Candida albicans, although further research is required to confirm these findings.

- Cancer Cell Selectivity : The compound demonstrated a higher cytotoxic effect on cancer cells compared to normal fibroblasts, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.